REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:4][C:5]2[CH:17]=[C:16]([O:18]C(=O)CC)[CH:15]=[CH:14][C:6]=2[C:7](=[O:13])[C:8]=1C(=O)CC)[CH3:2].C(=O)([O-])[O-].[Na+].[Na+].Cl.CCOCC.C(Cl)Cl>O>[CH2:1]([C:3]1[O:4][C:5]2[CH:17]=[C:16]([OH:18])[CH:15]=[CH:14][C:6]=2[C:7](=[O:13])[CH:8]=1)[CH3:2] |f:1.2.3,5.6|
|
Name
|
2-ethyl-7-(1-oxopropoxy)-3-(1-oxopropyl)-4H-1benzopyran-4-one
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1OC2=C(C(C1C(CC)=O)=O)C=CC(=C2)OC(CC)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ether methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The product is extracted with ethyl acetate
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1OC2=C(C(C1)=O)C=CC(=C2)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.45 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 59.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |